molecular formula C8H8F3N5 B11873122 9-Ethyl-2-(trifluoromethyl)purin-6-amine CAS No. 1736-95-4

9-Ethyl-2-(trifluoromethyl)purin-6-amine

Cat. No.: B11873122
CAS No.: 1736-95-4
M. Wt: 231.18 g/mol
InChI Key: DBPJUQIIERGGSN-UHFFFAOYSA-N
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Description

9-ethyl-2-(trifluoromethyl)-9h-purin-6-amine is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an ethyl group at the 9th position and a trifluoromethyl group at the 2nd position on the purine ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-2-(trifluoromethyl)-9h-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl halides under basic conditions to introduce the ethyl group. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-2-(trifluoromethyl)-9h-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while reduction can produce purine alcohols or amines.

Scientific Research Applications

9-ethyl-2-(trifluoromethyl)-9h-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-ethyl-2-(trifluoromethyl)-9h-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The ethyl group may also contribute to the compound’s overall bioactivity by influencing its conformation and electronic properties.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-2-aminopurine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-(trifluoromethyl)-9h-purin-6-amine: Lacks the ethyl group, potentially affecting its reactivity and interactions with biological targets.

    9-methyl-2-(trifluoromethyl)-9h-purin-6-amine: Similar structure but with a methyl group instead of an ethyl group, which can alter its physicochemical properties.

Uniqueness

The presence of both the ethyl and trifluoromethyl groups in 9-ethyl-2-(trifluoromethyl)-9h-purin-6-amine makes it unique compared to other purine derivatives

Properties

CAS No.

1736-95-4

Molecular Formula

C8H8F3N5

Molecular Weight

231.18 g/mol

IUPAC Name

9-ethyl-2-(trifluoromethyl)purin-6-amine

InChI

InChI=1S/C8H8F3N5/c1-2-16-3-13-4-5(12)14-7(8(9,10)11)15-6(4)16/h3H,2H2,1H3,(H2,12,14,15)

InChI Key

DBPJUQIIERGGSN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)C(F)(F)F)N

Origin of Product

United States

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